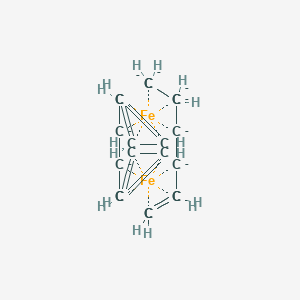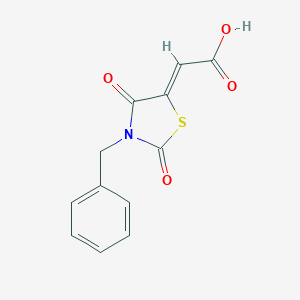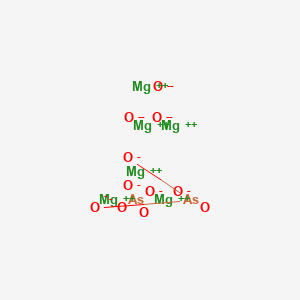
D-Ribofuranose, 1,5-Bis(Dihydrogenphosphat)
Übersicht
Beschreibung
D-Ribose 1,5-diphosphate is a ribose bisphosphate compound that consists of D-ribose with two monophosphate groups at the 1- and 5-positions . It is a crucial intermediate in various biochemical pathways, including the pentose phosphate pathway, which is essential for nucleotide synthesis and energy metabolism .
Wissenschaftliche Forschungsanwendungen
D-Ribose-1,5-diphosphat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
D-Ribose-1,5-diphosphat übt seine Wirkungen hauptsächlich durch seine Rolle im Pentosephosphatweg aus. Es dient als Substrat für Ribosephosphat-Pyrophosphokinase, die die Bildung von 5-Phospho-alpha-D-Ribose-1-diphosphat katalysiert. Diese Verbindung wird dann bei der Synthese von Nukleotiden und Nukleosiden verwendet . Die beteiligten molekularen Ziele und Pfade umfassen verschiedene Enzyme im Pentosephosphatweg und der Nukleotidsynthese .
Ähnliche Verbindungen:
D-Ribulose-1,5-bisphosphat: Ein Zwischenprodukt im Calvin-Benson-Zyklus, beteiligt an der Photosynthese.
5-Phospho-D-Ribose-1-diphosphat: Ein Vorläufer bei der Synthese von Nukleotiden und Nukleosiden.
D-Ribose-1-phosphat: Ein einfacheres Phosphatderivat von Ribose, beteiligt an verschiedenen Stoffwechselwegen.
Einzigartigkeit: D-Ribose-1,5-diphosphat ist aufgrund seiner beiden Phosphatgruppen an den Positionen 1 und 5 einzigartig, was es zu einem vielseitigen Zwischenprodukt sowohl im Pentosephosphatweg als auch in der Nukleotidsynthese macht. Seine Fähigkeit, an mehreren biochemischen Reaktionen und Stoffwechselwegen teilzunehmen, unterstreicht seine Bedeutung im Zellstoffwechsel und in der Energieproduktion .
Wirkmechanismus
Target of Action
D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as Ribose-1,5-diphosphate, interacts with several targets. It acts as a substrate for Hypoxanthine-guanine phosphoribosyltransferase and Orotate phosphoribosyltransferase . These enzymes play crucial roles in the biosynthesis of purine and pyrimidine nucleotides, which are essential components of DNA and RNA .
Mode of Action
Ribose-1,5-diphosphate interacts with its targets by serving as a substrate. For instance, it is used by Anthranilate phosphoribosyltransferase , which catalyzes the transfer of the phosphoribosyl group of 5-phosphorylribose-1-pyrophosphate (PRPP) to anthranilate to yield N-(5’-phosphoribosyl)-anthranilate (PRA) . This reaction is a key step in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .
Biochemical Pathways
Ribose-1,5-diphosphate is involved in several biochemical pathways. It plays a significant role in the Pentose Phosphate Pathway , Pyrimidine Metabolism , and Purine Metabolism . These pathways are crucial for the production of nucleotides and amino acids, which are essential for cell growth and division .
Result of Action
The action of Ribose-1,5-diphosphate results in the production of essential biomolecules. It contributes to the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . These molecules are critical for various cellular functions, including protein synthesis, DNA replication, and energy production.
Biochemische Analyse
Biochemical Properties
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) interacts with several enzymes and proteins. For instance, it acts as a substrate for the enzyme Orotate phosphoribosyltransferase in Salmonella typhimurium . It also interacts with Hypoxanthine-guanine phosphoribosyltransferase, an enzyme that converts guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .
Cellular Effects
The effects of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) on cells are largely tied to its role in biochemical reactions. By participating in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, D-Ribofuranose, 1,5-bis(dihydrogen phosphate) exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it transfers the 5-phosphoribosyl group from 5-phosphoribosylpyrophosphate onto the purine, thereby catalyzing the conversion of guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .
Metabolic Pathways
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is involved in several metabolic pathways, including the pentose phosphate pathway and purine metabolism . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Ribose 1,5-diphosphate can be synthesized through enzymatic reactions involving ribose-phosphate pyrophosphokinase. This enzyme catalyzes the transfer of a pyrophosphate group from ATP to D-ribose 5-phosphate, forming D-ribose 1,5-diphosphate . The reaction conditions typically require the presence of divalent cations such as Mg²⁺ or Mn²⁺, which are necessary for the enzyme’s activity .
Industrial Production Methods: Industrial production of D-ribose 1,5-diphosphate often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of D-ribose 1,5-diphosphate. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps .
Analyse Chemischer Reaktionen
Reaktionstypen: D-Ribose-1,5-diphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Ribose-1,5-bisphosphat zu bilden.
Reduktion: Es kann reduziert werden, um Ribose-1-phosphat zu bilden.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen eine der Phosphatgruppen durch eine andere funktionelle Gruppe ersetzt wird.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Ribose-Struktur zu erhalten .
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Ribose-1,5-bisphosphat, Ribose-1-phosphat und verschiedene substituierte Ribose-Derivate .
Vergleich Mit ähnlichen Verbindungen
D-Ribulose 1,5-bisphosphate: An intermediate in the Calvin-Benson cycle, involved in photosynthesis.
5-Phospho-D-ribose 1-diphosphate: A precursor in the synthesis of nucleotides and nucleosides.
D-Ribose 1-phosphate: A simpler phosphate derivative of ribose, involved in various metabolic pathways.
Uniqueness: D-Ribose 1,5-diphosphate is unique due to its dual phosphate groups at the 1- and 5-positions, which make it a versatile intermediate in both the pentose phosphate pathway and nucleotide biosynthesis. Its ability to participate in multiple biochemical reactions and pathways highlights its importance in cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFZMYJJHWUPN-SOOFDHNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252223 | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14689-84-0 | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14689-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose-1,5-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) and how was it discovered?
A1: D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as ribose 1,5-bisphosphate, was discovered as a potential cofactor in the conversion of ribose 5-phosphate to ribose 1-phosphate. [] This reaction is catalyzed by the enzyme phosphoribomutase, which is essential for nucleotide biosynthesis. Research identified an enzyme, phosphoribokinase, in Pseudomonas saccharophila that specifically catalyzes the formation of ribose 1,5-bisphosphate from ribose 5-phosphate and ATP. [] This finding suggests that ribose 1,5-bisphosphate plays a regulatory role in controlling the availability of ribose 1-phosphate for nucleotide biosynthesis.
Q2: What is known about the synthesis of D-Ribofuranose, 1,5-bis(dihydrogen phosphate)?
A2: While a specific enzymatic synthesis pathway has been observed in Pseudomonas saccharophila, [] a general chemical synthesis method for α-D-ribose 1,5-diphosphate and other sugar diphosphates has been developed. [] This method involves phosphorylating the fully acetylated sugar 6-phosphate (5-phosphate in the case of D-ribose) at the anomeric carbon atom using crystalline phosphoric acid. The resulting diphosphate derivative is then deacetylated with alkali, and the excess phosphoric acid is removed by precipitation. The final product is isolated using ion exchange chromatography. []
Q3: How was the structure of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) confirmed?
A3: Several methods were used to characterize the synthesized α-D-ribose 1,5-diphosphate: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)


![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)





